benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate
Description
Benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate is a purine-derived heterocyclic compound featuring a pyrimido[1,2-g]purine core. Key structural attributes include:
- 1,7-Dimethyl groups: Positioned on the purine moiety, influencing steric and electronic properties.
- 9-Phenyl substituent: Contributes to aromatic interactions in biological systems.
- Benzyl acetate ester: Modifies solubility and bioavailability.
The compound is synthesized via alkylation of xanthinylacetic acids followed by esterification, as detailed in analogous protocols . Commercial availability is confirmed, with purity ≥90% across milligram-to-gram scales .
Properties
IUPAC Name |
benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-17-13-28(19-11-7-4-8-12-19)24-26-22-21(29(24)14-17)23(32)30(25(33)27(22)2)15-20(31)34-16-18-9-5-3-6-10-18/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMKNQLGMYDYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrimido[1,2-g]purin scaffold: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This is achieved through benzylation reactions using benzyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The phenyl group at position 9 is a critical pharmacophore. Modifications here significantly alter biological activity:
Calculated from formula C₂₅H₂₃N₅O₄. *Estimated based on structural similarity.
Ester Group Modifications
The ester moiety influences lipophilicity and metabolic stability:
*Predicted using ChemDraw software.
Core Heterocyclic Modifications
Replacement of the pyrimido[1,2-g]purine core with pteridine or furopteridine systems alters activity:
Biological Activity
Benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate (CAS Number: 848682-96-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine-like purine structure with multiple functional groups that contribute to its biological activity. The key structural components include:
- Pyrimidine and Purine Rings : Central to its activity as these structures are known to interact with various biological targets.
- Benzyl Group : Enhances lipophilicity and potential interaction with cellular membranes.
- Acetate Moiety : May play a role in modulating the compound's solubility and reactivity.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways. For instance:
- Receptor Modulation : The compound may interact with various receptors:
- Cellular Pathway Alteration : By modulating enzyme and receptor activity, this compound can lead to changes in cellular pathways associated with proliferation and apoptosis.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
Several studies have highlighted its potential as an anticancer agent:
- In Vitro Studies : The compound demonstrated cytotoxicity against various cancer cell lines including SW480 (colon cancer) and PC3 (prostate cancer) at micromolar concentrations .
Antiviral Properties
The structural similarity to purine nucleoside analogs suggests possible antiviral properties:
- Research indicates that modifications in the purine structure can enhance antiviral efficacy against certain viral infections.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O5 |
| Molecular Weight | 489.532 g/mol |
| CAS Number | 848682-96-2 |
| Biological Targets | Thymidine phosphorylase; Adenosine receptors |
| Anticancer Activity | Cytotoxicity against SW480 and PC3 cell lines |
| Potential Applications | Anticancer therapy; Antiviral agents |
Study 1: Inhibition of Thymidine Phosphorylase
A study published in MDPI investigated the inhibition of thymidine phosphorylase by similar purine derivatives. The findings suggested that compounds with structural modifications similar to benzyl 2-{1,7-dimethyl...} showed promising inhibitory effects on TP activity which is crucial for tumor growth and angiogenesis .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro tests revealed that benzyl 2-{1,7-dimethyl...} exhibited moderate to high cytotoxicity against several cancer cell lines at concentrations ranging from 5 µM to 20 µM. The effectiveness was attributed to its ability to induce apoptosis through modulation of specific signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
